molecular formula C13H22N2O3 B2424911 Ethyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate CAS No. 1975118-40-1

Ethyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate

Cat. No.: B2424911
CAS No.: 1975118-40-1
M. Wt: 254.33
InChI Key: PCQZCWCKGQXSQR-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in the synthesis of more complex heterocyclic systems .

Mechanism of Action

The mechanism of action of Ethyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on microbial enzymes, disrupting their normal function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentoxymethyl group enhances its solubility and reactivity compared to other pyrazole derivatives .

Properties

IUPAC Name

ethyl 1-methyl-3-(pentoxymethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-4-6-7-8-17-10-12-11(9-15(3)14-12)13(16)18-5-2/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCQZCWCKGQXSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOCC1=NN(C=C1C(=O)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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